molecular formula C10H11BrO3 B6341272 Ethyl 4-bromo-2-methoxybenzoate CAS No. 1214366-76-3

Ethyl 4-bromo-2-methoxybenzoate

Cat. No.: B6341272
CAS No.: 1214366-76-3
M. Wt: 259.10 g/mol
InChI Key: KIJFCXXSVUJWAA-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-methoxybenzoate is an aromatic ester characterized by a bromine substituent at the para position and a methoxy group at the ortho position of the benzoate ring. Its molecular formula is C₁₀H₁₁BrO₃, with a calculated molecular weight of 259.05 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development.

Properties

IUPAC Name

ethyl 4-bromo-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-10(12)8-5-4-7(11)6-9(8)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJFCXXSVUJWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-2-methoxybenzoate can be synthesized through the esterification of 4-bromo-2-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

    Substitution: Formation of compounds like 4-azido-2-methoxybenzoate or 4-thiocyanato-2-methoxybenzoate.

    Reduction: Formation of 2-methoxybenzoate.

    Oxidation: Formation of 4-bromo-2-methoxybenzoic acid.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 4-bromo-2-methoxybenzoate serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of more complex molecules through substitution reactions. The presence of the bromine atom allows for nucleophilic substitution, while the methoxy group can stabilize intermediates during reactions .

Synthetic Routes

The compound can be synthesized through the esterification of 4-bromo-2-methoxybenzoic acid with ethanol, typically using sulfuric acid as a catalyst. This reaction is performed under reflux conditions to ensure complete conversion.

Biological Applications

Enzyme Inhibition Studies

In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. The bromine atom can participate in halogen bonding, enhancing binding affinity to specific enzymes or receptors. This property makes it valuable in drug discovery and development .

Pharmaceutical Development

The compound has been investigated as a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects. For example, derivatives of this compound have shown promising antimalarial activity against Plasmodium falciparum, demonstrating its potential in treating malaria .

Industrial Applications

Production of Agrochemicals and Dyes

This compound is also employed in the production of agrochemicals and dyes. Its chemical properties facilitate the development of compounds used in agricultural applications, such as herbicides and insecticides.

Table 1: Synthesis and Applications Overview

Application FieldDescriptionExample Use Case
Chemical SynthesisIntermediate for complex organic moleculesSynthesis of pharmaceuticals
Biological ResearchEnzyme inhibition studiesAntimalarial drug development
Industrial ChemistryProduction of agrochemicals and dyesDevelopment of herbicides

Case Study: Antimalarial Activity

A study explored the efficacy of derivatives synthesized from this compound against Plasmodium falciparum. The results indicated that certain derivatives exhibited low IC50 values, highlighting their potential as effective antimalarial agents.

  • In vitro IC50 against P. falciparum : 0.022 nM
  • In vivo ED50/ED90 (mg/kg/d) : 1.0/1.6

These findings suggest that modifications to the this compound structure can lead to compounds with enhanced biological activity .

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Methyl 4-Bromo-2-Methoxybenzoate

  • Molecular Formula : C₉H₉BrO₃
  • Molecular Weight : 245.07 g/mol
  • CAS RN : 139102-34-4
  • Availability : Commercially available .
  • Key Applications :
    • Used in Ni-catalyzed electrochemical C(sp²)−C(sp³) cross-coupling reactions, achieving 90% yield with potassium benzyltrifluoroborate .
    • Demonstrates high reactivity due to the smaller methyl group, minimizing steric hindrance during reactions.

Ethyl 4-Bromo-2-(Methylthio)benzoate

  • Molecular Formula : C₁₀H₁₁BrO₂S
  • Molecular Weight : 275.16 g/mol
  • CAS RN : 918328-04-8
  • Key Differences: The methylthio (-SMe) group replaces the methoxy (-OMe) group, altering electronic properties (stronger electron-donating effect) and reactivity. Potential for divergent synthetic applications, such as thioether-based ligand systems or sulfur-containing pharmacophores.

tert-Butyl 4-Bromo-2-Methoxybenzoate

  • Molecular Formula : C₁₂H₁₅BrO₃
  • Molecular Weight : 287.15 g/mol (calculated)
  • Less reactive in nucleophilic substitutions compared to methyl or ethyl esters due to hindered accessibility.

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS RN Availability Reactivity Profile
This compound C₁₀H₁₁BrO₃ 259.05 Not available Discontinued Moderate steric hindrance; limited literature on synthetic use
Mthis compound C₉H₉BrO₃ 245.07 139102-34-4 Available High reactivity in cross-coupling (90% yield)
Ethyl 4-bromo-2-(methylthio)benzoate C₁₀H₁₁BrO₂S 275.16 918328-04-8 Available Sulfur-modified electronic effects; niche applications
tert-Butyl 4-bromo-2-methoxybenzoate C₁₂H₁₅BrO₃ 287.15 Not available Not commercial High steric protection; stable intermediate

Research Findings and Practical Considerations

  • Commercial Viability : Mthis compound is preferred in industrial settings due to its commercial availability and lower molecular weight, reducing material costs .
  • Stability: Ethyl esters may offer better solubility in nonpolar solvents compared to methyl analogs, but their discontinued status limits practical use .
  • Emerging Applications : The tert-butyl derivative’s stability makes it a candidate for long-term storage or multi-step syntheses requiring robust intermediates .

Biological Activity

Ethyl 4-bromo-2-methoxybenzoate, with the chemical formula C10_{10}H11_{11}BrO3_3 and CAS number 1214366-76-3, is a halogenated benzoate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a methoxy group, which are critical for its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Weight : 259.1 g/mol
  • IUPAC Name : this compound
  • Structure :
    • The compound contains a methoxy group (-OCH3_3) and a bromine substituent on the aromatic ring, which are known to influence its biological activity through various interaction mechanisms.

This compound's biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition : The bromine atom can participate in halogen bonding, enhancing the compound's ability to inhibit specific enzymes. The methoxy group can engage in hydrogen bonding, further stabilizing interactions with target proteins.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. For instance:

  • In vitro studies demonstrated significant inhibition of bacterial growth, suggesting potential as an antibacterial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or function .

Anticancer Properties

This compound has been explored for its anticancer potential:

  • Cell Line Studies : In vitro assays on cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation. The IC50_{50} values for various cancer types were reported to be in the micromolar range, indicating effective cytotoxicity against certain cancer cells .
  • Mechanistic Insights : The compound may exert its effects by modulating key signaling pathways involved in cell survival and proliferation, such as the IRE1-XBP1 pathway linked to stress responses in cancer cells .

Case Studies and Research Findings

StudyFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Showed cytotoxic effects on multiple cancer cell lines with IC50_{50} values ranging from 5 µM to 20 µM.
Identified modulation of stress response pathways in cancer cells, suggesting a role in anticancer therapy.

Synthesis and Applications

The synthesis of this compound typically involves:

  • Bromination : Starting with 2-methoxybenzoic acid, bromination is performed using bromine or brominating agents.
  • Esterification : The carboxylic acid group is then esterified with ethanol to form the final product.

Potential Applications

  • Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.
  • Organic Synthesis : Serves as an intermediate for synthesizing more complex organic molecules due to its reactive functional groups .

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